molecular formula C16H31NO4 B3054282 2-[(Carboxymethyl)dodecylamino]acetic acid CAS No. 5931-57-7

2-[(Carboxymethyl)dodecylamino]acetic acid

Cat. No.: B3054282
CAS No.: 5931-57-7
M. Wt: 301.42 g/mol
InChI Key: MFMNADOFNGXVAW-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl)dodecylamino]acetic acid is a chemical compound with the molecular formula C₁₆H₃₁NO₄. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long dodecyl chain attached to an amino acid derivative, which imparts both hydrophobic and hydrophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl)dodecylamino]acetic acid typically involves the reaction of dodecanamine with chloroacetic acid. The reaction proceeds through nucleophilic substitution, where the amine group of dodecanamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl)dodecylamino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Carboxymethyl)dodecylamino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents and cleaning agents

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl)dodecylamino]acetic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in drug delivery, where it helps in the formation of micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-dodecyl-ethylenediamine
  • Dodecylimino-di-acetic acid
  • Bis-carboxymethyl-dodecyl-amin
  • N-dodecyl-1,2-ethylenediamine

Uniqueness

2-[(Carboxymethyl)dodecylamino]acetic acid stands out due to its unique combination of a long hydrophobic dodecyl chain and a hydrophilic amino acid derivative. This dual nature makes it highly effective as a surfactant and in applications requiring amphiphilic properties .

Properties

IUPAC Name

2-[carboxymethyl(dodecyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21/h2-14H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMNADOFNGXVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904628
Record name Lauriminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-57-7
Record name NSC18498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lauriminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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